molecular formula C17H18N6 B2452309 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile CAS No. 1160597-27-2; 941678-49-5; 941685-37-6; 941688-05-7

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Cat. No. B2452309
CAS RN: 1160597-27-2; 941678-49-5; 941685-37-6; 941688-05-7
M. Wt: 306.373
InChI Key: HFNKQEVNSGCOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.

Scientific Research Applications

Antiviral Activities

Compounds related to 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile have shown potential in antiviral applications. For instance, carbocyclic analogues of 7-deazaguanosine, which share structural similarities, exhibited selective inhibitory activities against the multiplication of herpes simplex viruses (HSV1 and HSV2) in cell culture. Their administration in mice infected with HSV2 increased the number of survivors and extended survival times significantly (Legraverend et al., 1985).

Synthesis and Pharmacological Applications

Various analogues of this compound have been synthesized, expanding the potential for diverse pharmacological applications. For example, pyrazolo[3,4-d]pyrimidine analogues have been prepared, demonstrating in vitro cell growth inhibitory activity, suggesting potential uses in cancer treatment or as kinase inhibitors (Taylor & Patel, 1992).

Green Chemistry and Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-ones, similar to 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, has been achieved using Brønsted-acidic ionic liquid as a green and reusable catalyst. This approach contributes to environmentally friendly chemical processes (Davoodnia et al., 2010).

Cognitive Disorders Research

Certain derivatives have been identified as selective brain penetrant inhibitors, useful in the treatment of cognitive disorders. They have shown efficacy in various rodent models, indicating their potential in treating diseases associated with impairment of cognitive functions (Verhoest et al., 2012).

Antimicrobial and Anticancer Properties

Further research on analogues of this compound reveals its potential in antimicrobial and anticancer applications. Some synthesized compounds have shown pronounced antimicrobial properties, and others have exhibited cytotoxic activities against various cancer cell lines, suggesting a broad spectrum of therapeutic applications (Sirakanyan et al., 2021).

properties

CAS RN

1160597-27-2; 941678-49-5; 941685-37-6; 941688-05-7

Product Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.373

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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